molecular formula C14H11NO4 B6388435 5-(3-Acetylphenyl)-2-hydroxynicotinic acid CAS No. 1261976-47-9

5-(3-Acetylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6388435
CAS No.: 1261976-47-9
M. Wt: 257.24 g/mol
InChI Key: ZUNRODBWWQFMJH-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the second position and an acetylphenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-2-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylboronic acid and 2-hydroxynicotinic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-acetylphenylboronic acid with 2-hydroxynicotinic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Acetylphenyl)-2-hydroxynicotinic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The compound can also undergo reduction reactions, where the carbonyl group in the acetylphenyl moiety is reduced to a hydroxyl group.

    Substitution: Substitution reactions can occur at the hydroxyl group or the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: The major product is 5-(3-Acetylphenyl)-2-oxonicotinic acid.

    Reduction: The major product is 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: 5-(3-Acetylphenyl)-2-hydroxynicotinic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in inhibiting enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural similarity to nicotinic acid, it is being explored for its potential in developing new therapeutic agents for treating various diseases.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate pathways depending on the nature of the target.

Comparison with Similar Compounds

    2-Hydroxynicotinic acid: Lacks the acetylphenyl group, resulting in different chemical properties and applications.

    3-Acetylphenylboronic acid: Lacks the nicotinic acid moiety, limiting its biological activity.

Uniqueness:

    Structural Features: The presence of both the hydroxyl and acetylphenyl groups in 5-(3-Acetylphenyl)-2-hydroxynicotinic acid provides unique chemical and biological properties.

    Applications: Its dual functionality makes it versatile for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

5-(3-acetylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8(16)9-3-2-4-10(5-9)11-6-12(14(18)19)13(17)15-7-11/h2-7H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNRODBWWQFMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687380
Record name 5-(3-Acetylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-47-9
Record name 5-(3-Acetylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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